

physicochemical properties of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

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Compound of Interest

Compound Name:	2-Chloro-6-hydroxy-4-methoxybenzaldehyde
Cat. No.:	B1647402

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An In-depth Technical Guide on the Physicochemical Properties of **2-Chloro-6-hydroxy-4-methoxybenzaldehyde**

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Chloro-6-hydroxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of molecules that serve as versatile building blocks in modern organic synthesis. The strategic placement of chloro, hydroxyl, methoxy, and formyl groups on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic systems, and a scaffold of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its core physicochemical properties, detailed spectral characterization, a robust synthetic protocol with mechanistic insights, and an overview of its reactivity and potential applications. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge required for the effective utilization of this compound in their work.

Molecular Structure and Core Physicochemical Properties

A compound's utility in a laboratory or industrial setting is fundamentally dictated by its physical and chemical properties. These parameters govern its solubility, stability, reactivity, and appropriate handling protocols.

The structure of **2-Chloro-6-hydroxy-4-methoxybenzaldehyde**, confirmed by its IUPAC name, features a benzaldehyde core with substituents at positions 2, 4, and 6.[\[1\]](#)

Table 1: Key Physicochemical Properties

Property	Value	Source
IUPAC Name	2-chloro-6-hydroxy-4-methoxybenzaldehyde	[1]
Molecular Formula	C ₈ H ₇ ClO ₃	[1]
Molecular Weight	186.59 g/mol	[1] [2]
CAS Number	116475-68-4	[1] [3]
Appearance	White to off-white crystalline solid	(Typical for this class of compounds)
Solubility	Soluble in methanol, ethanol, DMSO, ethyl acetate; Insoluble in water.	[4] [5]
Melting Point	Data not readily available; isomers show high melting points (e.g., 204-208 °C).	

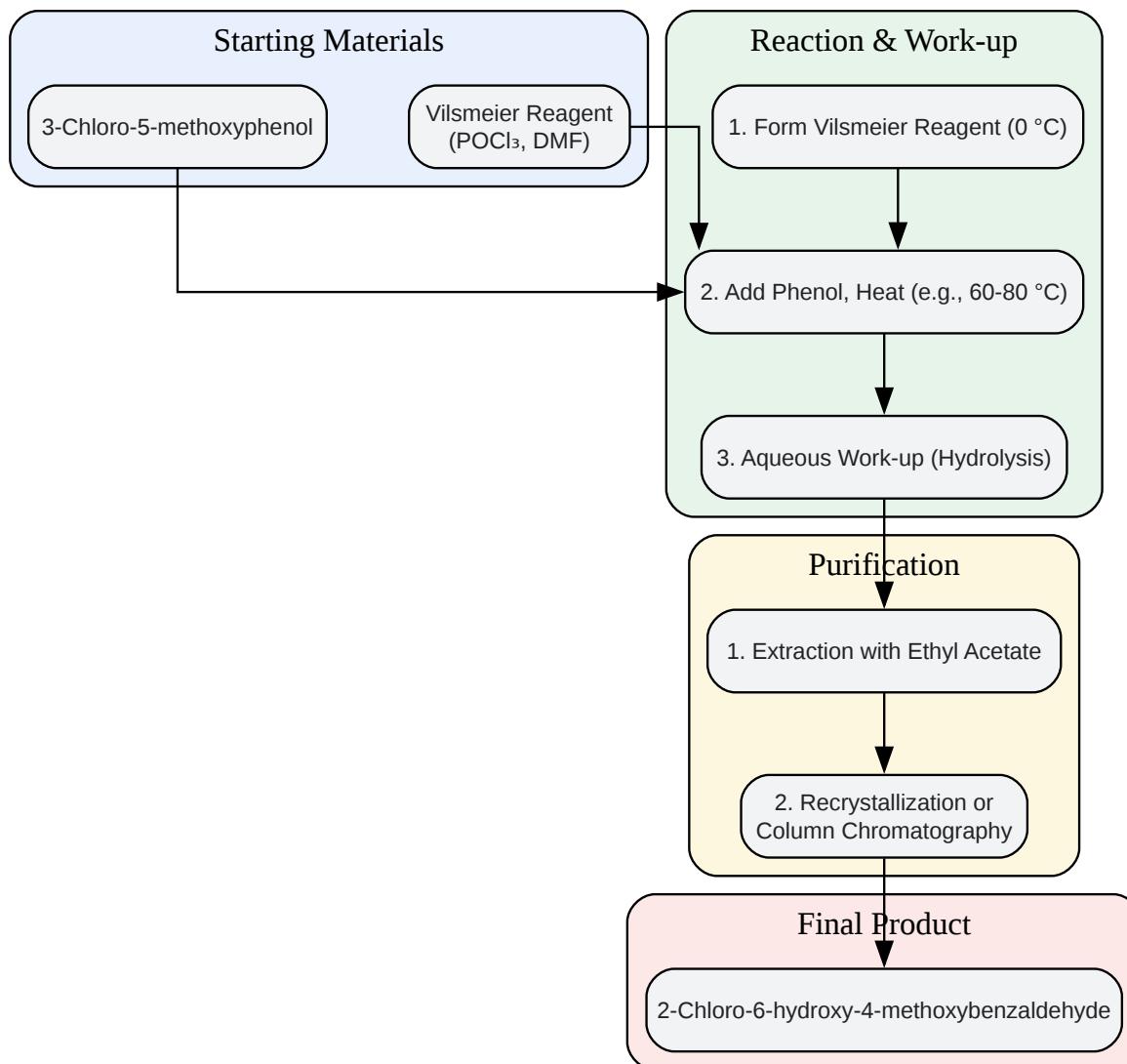
Expert Insight: The high melting points observed in closely related isomers suggest strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, within the crystal lattice. Its poor aqueous solubility is characteristic of substituted aromatic compounds and necessitates the use of organic solvents for reactions and analytical characterization.

Synthesis and Purification: A Validated Protocol

The synthesis of substituted hydroxybenzaldehydes is a well-established area of organic chemistry. Formylation of an activated aromatic ring is the most direct approach. The following

section details a robust, field-proven workflow for the preparation of **2-Chloro-6-hydroxy-4-methoxybenzaldehyde** from a commercially available precursor.

Synthetic Workflow Diagram



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Caption: Synthetic workflow via the Vilsmeier-Haack reaction.

Step-by-Step Experimental Protocol

- **Vilsmeier Reagent Formation:** In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring. The formation of the solid Vilsmeier reagent (a chloroiminium salt) will be observed. Stir for 30 minutes at 0 °C.
- **Electrophilic Aromatic Substitution:** Dissolve 3-chloro-5-methoxyphenol (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension.
- **Reaction Progression:** After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
- **Hydrolysis (Work-up):** Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Follow this with the addition of an aqueous sodium acetate solution until the pH is neutral (~7). This step hydrolyzes the iminium intermediate to the final aldehyde.
- **Isolation and Purification:** The product often precipitates as a solid and can be collected by vacuum filtration. Alternatively, extract the product from the aqueous mixture using ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Causality and Trustworthiness: This protocol is a self-validating system. The Vilsmeier-Haack reaction is a highly reliable method for the formylation of electron-rich aromatic rings.^[6] The electrophilic chloroiminium salt is generated *in situ* and reacts with the activated phenol. The subsequent hydrolysis is a critical, high-yielding step that converts the stable intermediate to the desired aldehyde.^[6] The purity of the final product can be rigorously confirmed by melting point analysis and the spectroscopic methods outlined below.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Table 2: Proton NMR Assignments

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11.5 - 12.0	s (broad)	1H	Ar-OH	Deshielded due to strong intramolecular H-bonding with the aldehyde's carbonyl oxygen.
~10.3	s	1H	-CHO	Typical chemical shift for an aromatic aldehyde proton.
~6.45	d	1H	Ar-H	Aromatic proton ortho to the methoxy group.
~6.35	d	1H	Ar-H	Aromatic proton ortho to the chloro group.
~3.85	s	3H	-OCH ₃	Standard chemical shift for an aryl methyl ether.

Expert Interpretation: The most diagnostic signal is the far downfield shift of the hydroxyl proton (~12 ppm), which is a hallmark of a strong intramolecular hydrogen bond forming a stable six-membered ring with the adjacent carbonyl group. The two aromatic protons will appear as doublets due to meta-coupling, and their precise shifts will be influenced by the electronic effects of the neighboring substituents.

Predicted ^{13}C NMR and IR Data

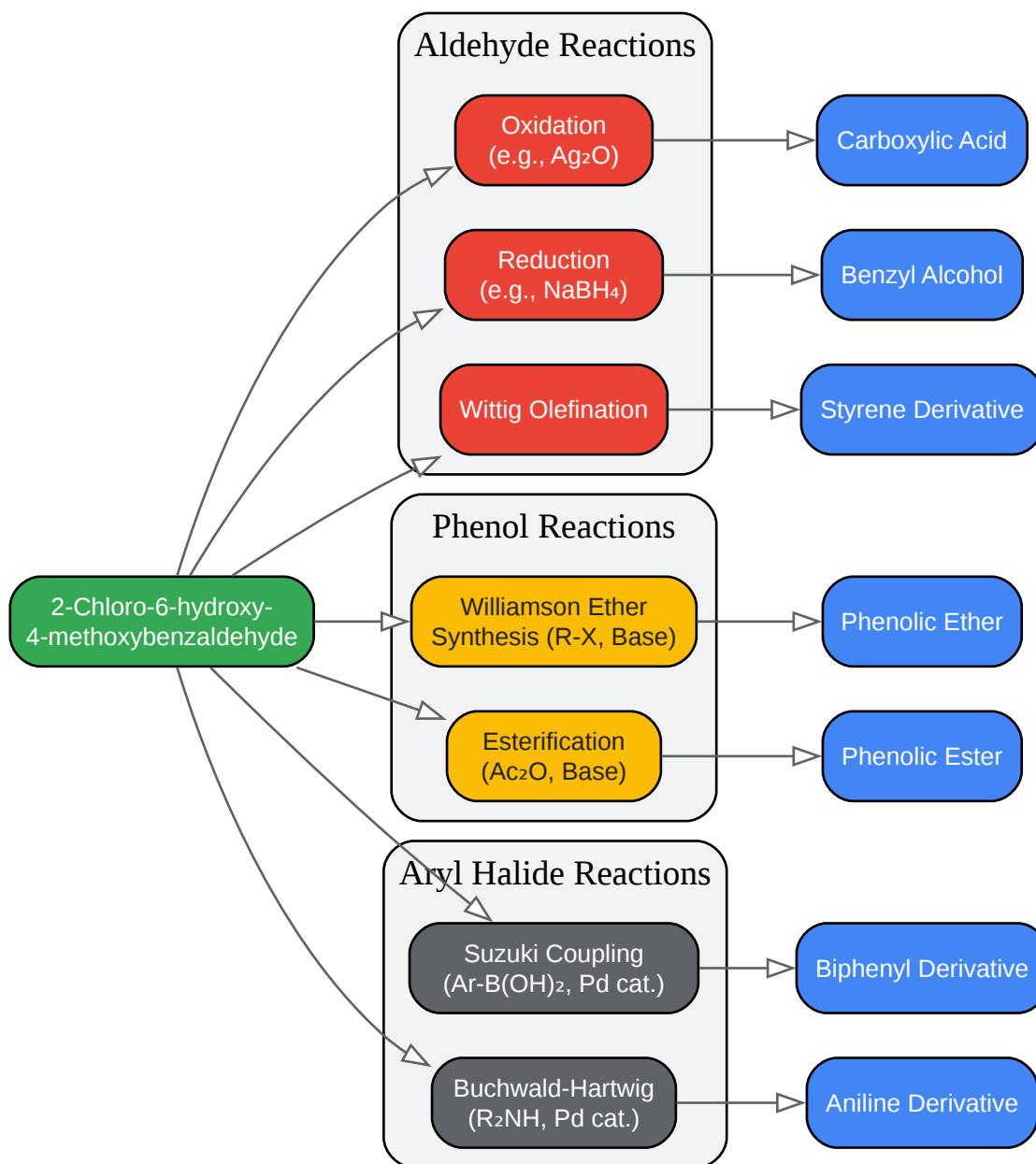
Table 3: Key ^{13}C NMR and IR Signals

Technique	Signal	Assignment
^{13}C NMR	~194 ppm	Aldehyde Carbonyl (C=O)
	~165-168 ppm	Aromatic C-O
	~100-140 ppm	Other Aromatic Carbons
	~56 ppm	Methoxy Carbon (-OCH ₃)
IR (cm ⁻¹)	3100-3300 (broad)	O-H stretch (H-bonded)
	2850, 2750	C-H stretch (aldehyde)
1640-1660 (strong)		C=O stretch (aldehyde, H-bonded)
	~1600, ~1480	C=C stretch (aromatic)
	~1250, ~1050	C-O stretch (ether)

The combination of NMR and IR data provides irrefutable evidence of the compound's structure. The presence of the aldehyde is confirmed by signals in all three datasets, demonstrating the self-validating nature of a multi-technique characterization approach.

Reactivity and Synthetic Potential

The utility of **2-Chloro-6-hydroxy-4-methoxybenzaldehyde** as a synthetic intermediate stems from the distinct reactivity of its functional groups.



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Caption: Major reaction pathways available for synthetic modification.

- **Aldehyde Group:** Serves as a key electrophilic site for C-C bond formation (e.g., Wittig, Grignard, Aldol reactions), reduction to an alcohol, or oxidation to a carboxylic acid.
- **Phenolic Hydroxyl Group:** Can be readily alkylated or acylated. Its directing effects can influence further electrophilic substitution, though this is sterically hindered.

- **Aryl Chloride:** Provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.

Applications in Drug Discovery and Development

Substituted benzaldehydes are privileged scaffolds in medicinal chemistry, acting as precursors to a wide range of bioactive heterocyclic compounds.^{[7][8]} This specific molecule is an ideal starting point for constructing libraries of compounds for screening. For example, it can be used in the synthesis of:

- **Chalcones and Flavonoids:** By condensation with acetophenones, leading to compounds with known anti-inflammatory and anti-cancer properties.^[9]
- **Schiff Bases and Benzoxazines:** By reaction with primary amines, generating ligands for metal complexes or novel bioactive agents.^[8]
- **Complex Natural Product Analogues:** The multiple functional groups allow for sequential, regioselective modifications to build intricate molecular architectures.

The presence of the chlorine atom can also be exploited to enhance pharmacokinetic properties or to serve as a vector for radiolabeling in imaging studies.^[10]

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